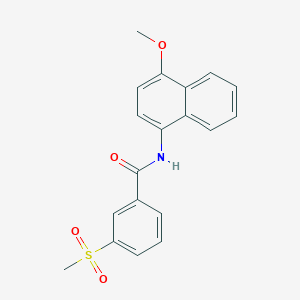

N-(4-methoxynaphthalen-1-yl)-3-methylsulfonylbenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

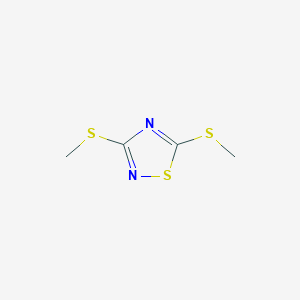

The compound “N-(4-methoxynaphthalen-1-yl)-3-methylsulfonylbenzamide” seems to be a complex organic compound. It likely contains a naphthalene ring structure, which is a polycyclic aromatic hydrocarbon composed of two fused benzene rings . The “methoxy” group (-OCH3) and “methylsulfonyl” group (-SO2CH3) are common functional groups in organic chemistry .

Wissenschaftliche Forschungsanwendungen

Catalytic Applications

Selectivity Engineering in O-Methylation of 2-Naphthol : Research highlighted the importance of N-(4-methoxynaphthalen-1-yl)-3-methylsulfonylbenzamide derivatives in catalytic processes. For instance, the study on the selectivity engineering of solid base catalyzed O-methylation of 2-naphthol with dimethyl carbonate pointed out the efficiency of using greener agents for methylation, emphasizing the environmental benefits and potential industrial applications (Yadav & Salunke, 2013).

Antimicrobial Activity

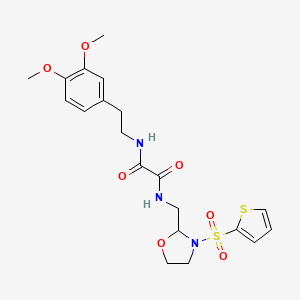

Synthesis and Antibacterial Evaluation : Derivatives of N-(4-methoxynaphthalen-1-yl)-3-methylsulfonylbenzamide were synthesized and characterized, demonstrating significant antibacterial properties against various pathogens. A study focusing on the synthesis, molecular docking, and antibacterial evaluation of 2-(4-(4-aminophenylsulfonyl)phenylamino)-3-(thiophen-2-ylthio)naphthalene-1,4-dione derivatives highlighted the potential of these compounds in treating bacterial infections, with one derivative exhibiting the lowest minimum inhibitory concentration (MIC) value against Proteus vulgaris (Ravichandiran, Premnath, & Vasanthkumar, 2015).

Enzyme Inhibition

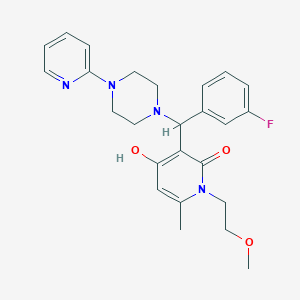

Sigma(1) Receptor Binding and Activity : The study on methyl substitution on the piperidine ring of N-[omega-(6-methoxynaphthalen-1-yl)alkyl] derivatives investigated the selective binding and activity at the sigma(1) receptor, revealing potent sigma(1) ligands with significant selectivity profiles. This research opens up new avenues for understanding receptor-ligand interactions and developing targeted therapies (Berardi et al., 2005).

Wirkmechanismus

Target of Action

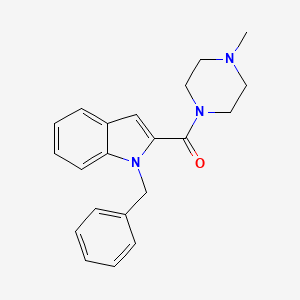

The primary targets of 3-methanesulfonyl-N-(4-methoxynaphthalen-1-yl)benzamide are currently unknown. This compound is a derivative of indole , a heterocyclic compound that has been found to bind with high affinity to multiple receptors . .

Mode of Action

Indole derivatives, which this compound is a part of, are known to possess various biological activities . These activities could potentially be attributed to the compound’s interaction with its targets, leading to changes in cellular processes.

Biochemical Pathways

Given the broad range of biological activities associated with indole derivatives , it is likely that this compound could affect multiple pathways

Result of Action

As an indole derivative, it may exhibit a range of biological activities . .

Eigenschaften

IUPAC Name |

N-(4-methoxynaphthalen-1-yl)-3-methylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO4S/c1-24-18-11-10-17(15-8-3-4-9-16(15)18)20-19(21)13-6-5-7-14(12-13)25(2,22)23/h3-12H,1-2H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMVOWLZZDYCAEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C2=CC=CC=C21)NC(=O)C3=CC(=CC=C3)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methoxynaphthalen-1-yl)-3-methylsulfonylbenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,4,7,8-Tetramethyl-6-[(3-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2923903.png)

![Benzo[b]thiophen-2-yl(3-(pyrimidin-2-yloxy)piperidin-1-yl)methanone](/img/structure/B2923905.png)

![N-(3,4-dimethylphenyl)-2-(6-(isopropylthio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2923911.png)

![1-[(2,4-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2923918.png)

![3-({[(Tert-butoxy)carbonyl]amino}methyl)pentanoic acid](/img/structure/B2923919.png)